![molecular formula C13H9FN2O5S B13354177 4-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride CAS No. 19188-67-1](/img/structure/B13354177.png)
4-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Nitrobenzamido)benzene-1-sulfonyl fluoride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonyl fluoride group, which is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrobenzamido)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(3-nitrobenzamido)benzenesulfonyl chloride with a fluoride source. One common method is the use of potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This reaction proceeds under mild conditions and yields the desired sulfonyl fluoride compound.
Industrial Production Methods
Industrial production of sulfonyl fluorides, including 4-(3-Nitrobenzamido)benzene-1-sulfonyl fluoride, often involves a one-pot synthesis from sulfonates or sulfonic acids. This method is advantageous due to its simplicity and the use of readily available reagents . The process typically involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Nitrobenzamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions.
Amino Derivatives: Resulting from the reduction of the nitro group.
Oxidized Derivatives: Products of oxidation reactions.
Applications De Recherche Scientifique
4-(3-Nitrobenzamido)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Nitrobenzamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react covalently with nucleophilic amino acid residues in proteins, such as serine or cysteine. This covalent modification can inhibit the activity of enzymes by blocking their active sites . The nitro group can also participate in redox reactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrobenzenesulfonyl Fluoride: Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl Fluoride: Used as a serine protease inhibitor.
4-(Trifluoromethyl)benzenesulfonyl Chloride: Utilized in organic synthesis and as a building block for more complex molecules.
Uniqueness
4-(3-Nitrobenzamido)benzene-1-sulfonyl fluoride is unique due to its combination of a nitrobenzamido group and a sulfonyl fluoride group. This combination provides a distinct reactivity profile, making it valuable for specific applications in enzyme inhibition and organic synthesis.
Propriétés
Numéro CAS |
19188-67-1 |
|---|---|
Formule moléculaire |
C13H9FN2O5S |
Poids moléculaire |
324.29 g/mol |
Nom IUPAC |
4-[(3-nitrobenzoyl)amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H9FN2O5S/c14-22(20,21)12-6-4-10(5-7-12)15-13(17)9-2-1-3-11(8-9)16(18)19/h1-8H,(H,15,17) |
Clé InChI |
HVWASRIXLVHBTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


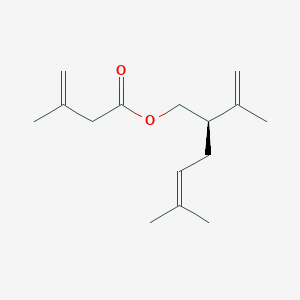
![(2E)-3-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}prop-2-enoic acid](/img/structure/B13354109.png)

![Benzenesulfonylfluoride, 4-[[2-(3-nitrophenoxy)acetyl]amino]-](/img/structure/B13354114.png)

![3-methyl-5-oxo-7-(2-thienyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B13354135.png)
![6-(1-Phenylpropyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354136.png)
![3-[(Benzylsulfanyl)methyl]-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354146.png)

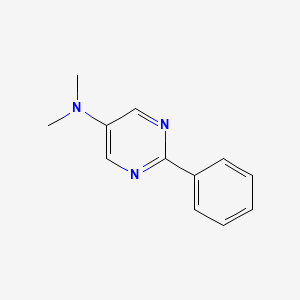
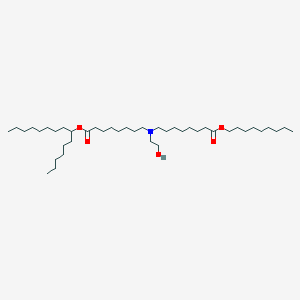
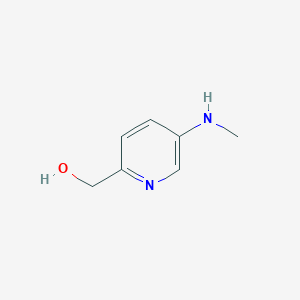
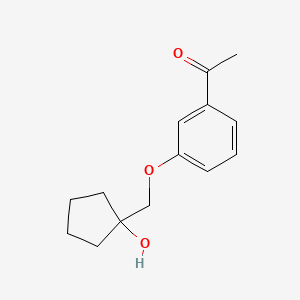
![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13354170.png)
